molecular formula C22H25N B569069 (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine CAS No. 253337-60-9

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine

Cat. No. B569069
M. Wt: 303.449
InChI Key: BREGDWXNNPCUFR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine (RNTMP) is a synthetic amine that has been studied for its potential use in a variety of scientific research applications. RNTMP has been shown to have a wide range of biochemical and physiological effects that make it a valuable tool for laboratory experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

A new series of 1-arylpyrazoles, including compounds related to the structure of interest, demonstrated potent σ(1) receptor (σ(1)R) antagonism. The nature of the pyrazole substituents was crucial for activity, requiring a basic amine similar to the one in the structure . The research led to the identification of a compound, S1RA (E-52862), which showed high activity in neurogenic pain and neuropathic pain models, highlighting its potential as a clinical candidate due to good physicochemical, safety, and ADME properties (J. Díaz et al., 2012).

Synthetic Pathways

The synthesis pathways for N-substituted (naphth-1-yl)methylamines, serving as precursors to biologically active substances, were explored. Two known pathways, including reductive amination and alkylation, provide insights into the synthetic versatility of naphthylmethylamine derivatives, demonstrating their importance in medicinal chemistry (P. V. Kazakov, 2003).

Solvent Effects on Emission Spectra

A study on solvent and temperature effects on the emission of exciplexes, including compounds structurally related to (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine, was conducted. The findings could facilitate the understanding of solvent reorganization energy and the absolute energy of solvation of charge-transfer states, applicable in the design of fluorescent probes and materials (C. Solís et al., 2010).

Coordination Chemistry

The coordination behavior of a novel bibrachial aza lariat ether, related structurally to the target compound, towards H+, Cu2+, and Zn2+ ions was investigated. The study provides insights into the compound's potential as a fluorescent sensor for metal ions, highlighting the influence of metal coordination on fluorescence emission (M. Clares et al., 2004).

properties

IUPAC Name

3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREGDWXNNPCUFR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine

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